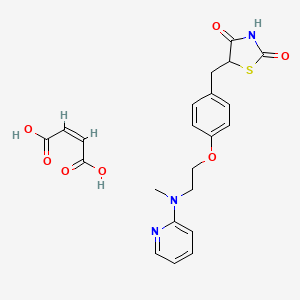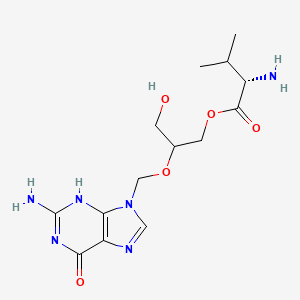
Thymidine, Methyl-d3
Descripción general
Descripción
Thymidine, Methyl-d3 is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thymidine, Methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, Methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioactively Labeled Thymidine in Bacterial Production : Thymidine, specifically in its radioactively labeled form, has been extensively used to measure bacterial production in aquatic environments. A study highlighted the critical assumptions of this technique, noting that only a small percentage of incorporated radioactivity was recovered in the DNA fraction, indicating extensive catabolism of the methyl group of Thymidine (Carman, Dobbs, & Guckert, 1988).
Synthesis for Study of Human Tissue Growth Kinetics : Thymidine, Methyl-d3, is synthesized from perdeuterated methyl iodide and used as a metabolic precursor of deoxyribonucleic acid. This has potential applications for studying human tissue growth kinetics in vivo using sensitive deuterium micromapping techniques (Shiue, Wolf, & Slatkin, 1980).
In Oligonucleotide Synthesis : Thymidine 5'-O-(pyrophosphoryl methylphosphonate), a derivative of Thymidine, has been chemically synthesized and used in the enzymic synthesis of oligonucleotides containing methylphosphonate internucleotide linkages. This indicates its role in advanced biochemical synthesis and analysis (Higuchi, Endo, & Kaji, 1990).
In MRI-Based Reporter Gene Monitoring : The synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) from Thymidine has been reported for imaging herpes simplex virus type 1 thymidine kinase reporter gene expression in rodents by MRI. This showcases its application in advanced medical imaging and gene expression monitoring (Bar‐Shir et al., 2013).
In Radiopharmaceuticals : Carbon-11-labelled Thymidine is used as an in vivo marker for cell proliferation in malignant tumors, aiding in tumor staging and monitoring treatment effectiveness. This involves different metabolic fates for the methyl and ring C2 labeled molecules (Valentin, 1998).
Drug Design and Testing in Cancer Therapy : Methyl-[3H]-thymidine incorporation assay, using radioactively labeled Thymidine, is a standard method for measuring inhibition of cell proliferation and optimizing potential new cancer drugs (Griffiths & Sundaram, 2011).
In vivo DNA Synthesis Imaging : 4'-[methyl-14C]thiothymidine has been evaluated for imaging DNA synthesis, indicating its potential in diagnostic imaging and understanding DNA dynamics (Toyohara et al., 2006).
Propiedades
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BCELKLLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-beta-Thymidine-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

